Pomiferin

Vue d'ensemble

Description

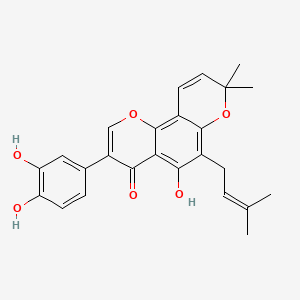

Pomiferin is a natural product found in Maclura pomifera and other organisms . It has a wide range of antioxidation and anti-inflammatory effects in peripheral tissues .

Synthesis Analysis

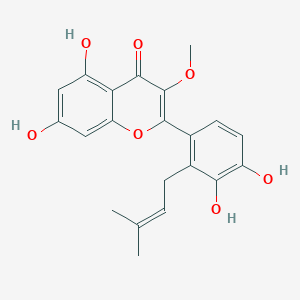

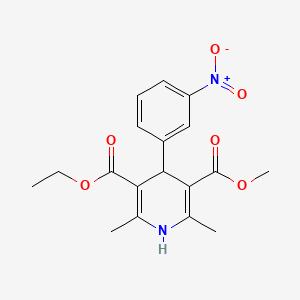

Pomiferin has been synthesized in various studies . For instance, a series of new heteroleptic copper (II) complexes of the composition [Cu (L) (bpy)]NO 3 ·2MeOH was prepared, where HL = 3- (3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6- (3-methylbut-2-ene-1-yl)-4 H ,8 H -benzo [1,2- b :3,4- b ′]dipyran-4-one, (pomiferin) .

Molecular Structure Analysis

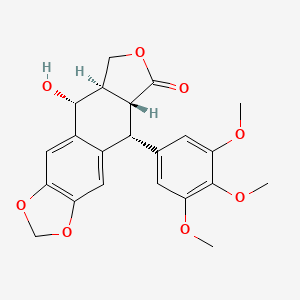

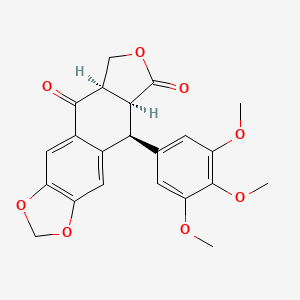

The molecular formula of Pomiferin is C25H24O6 . The benzopyranone ring system is nearly planar and the dihedral angle between the phenyl ring and the benzopyranone moiety .

Chemical Reactions Analysis

Pomiferin has shown to inhibit the production of ROS, NO, and proinflammatory mediators (IL-6, TNF- α, iNOS, and COX2) in BV2 cells . It also showed a mild pro-oxidant effect in cell-based models .

Physical And Chemical Properties Analysis

Pomiferin has a molecular weight of 420.45 g/mol . It is a solid substance that can be stored at -20°C for 3 years or at 4°C for 2 years .

Applications De Recherche Scientifique

Antifungal Applications

Pomiferin has been used in the development of an antifungal gel named “Kaz-P7”. This gel was developed based on the antifungal activity of Pomiferin. The gel provides better bioavailability of the drug substance and has pleasant organoleptic characteristics . Pomiferin in concentrations of 3.0% and 5.0% are promising for creating formulations with antimicrobial properties .

Anti-Inflammatory Effects

Copper (II) complexes containing the natural flavonoid Pomiferin have shown considerable in vitro cytotoxicity and anti-inflammatory effects. These complexes have been screened against eight human cancer cell lines and have shown effective antiproliferative agents, with IC50 values of 2.2–13.0 μM for the best performing complexes .

Anticancer Applications

The copper (II) complexes containing Pomiferin have shown significant in vitro cytotoxicity. They have been tested against various human cancer cell lines including breast adenocarcinoma (MCF-7), osteosarcoma (HOS), lung adenocarcinoma (A549), prostate adenocarcinoma (PC-3), ovarian carcinoma (A2780), cisplatin-resistant ovarian carcinoma (A2780R), colorectal adenocarcinoma (Caco-2) and monocytic leukemia (THP-1). The complexes demonstrated relatively low toxicity on healthy human hepatocytes, with IC50 > 100 μM .

Antioxidant Properties

Pomiferin has been studied for its antioxidant properties. In rat stomach tissues, the levels of Lipid Peroxidation (LPO) and Glutathione (GSH), as well as the activities of Superoxide Dismutase (SOD), Catalase (CAT), Myeloperoxidase (MPx), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2) enzymes were determined after macroscopic analyses .

Anti-Infectivity

Pomiferin has shown anti-infectivity against Herpes Simplex Virus and selected microbes .

Gel Manufacturing

Pomiferin has been used in the manufacturing of gels. The technology of gel manufacturing consists of two parallel processes: preparation of the drug substance solution and its introduction into the base .

Mécanisme D'action

Target of Action

Pomiferin, a natural compound found in the fruits of Maclura pomifera , has been identified to interact with several targets. These include the transient receptor potential vanilloid 1 (TRPV1) ion channel , P-glycoprotein (P-gp), Sarcoplasmic reticulum calcium-transporting ATPase (SERCA), and Serine/threonine-protein kinase mTOR . These targets play crucial roles in various cellular processes, including calcium regulation, cell proliferation, and apoptosis.

Mode of Action

Pomiferin interacts with its targets in several ways. For instance, it induces apoptosis in cancer cells by triggering intracellular calcium overload via TRPV1 . It also modulates P-gp, SERCA, and mTOR . Furthermore, Pomiferin has been found to activate the Akt/Nrf2 pathway and inhibit the NF-κB pathway .

Biochemical Pathways

Pomiferin affects multiple biochemical pathways. It initiates apoptosis through multiple pathways, including the mitochondrial, ERK-induced, and endoplasmic reticulum-stress-mediated apoptotic pathways . It also inhibits the PI3K/Akt signaling pathway . Additionally, Pomiferin activates the Akt/Nrf2 pathway, which plays a crucial role in regulating oxidative stress .

Result of Action

Pomiferin’s interaction with its targets and pathways results in several molecular and cellular effects. It significantly reduces the viability of certain cancer cells , and it inhibits the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX2) in BV2 cells .

Orientations Futures

Pomiferin has shown considerable potential in the field of neurodegenerative diseases . Further studies are needed to explore its role in neuroinflammation and its potential as an effective therapeutic drug . The results showed significant biological potential of the studied compounds and revealed that copper(II) complexes, involving the naturally occurring ligand pomiferin with intrinsic biological activities, deserve to be studied deeper and in greater detail in the future .

Propriétés

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZYXUOYFOXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205831 | |

| Record name | Pomiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomiferin | |

CAS RN |

572-03-2 | |

| Record name | Pomiferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomiferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pomiferin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pomiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YIS40APM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)